Welcome to the BenchChem Online Store!
molecular formula C7H14N2O B8387808 1,2-Dimethyl-3-oxa-2,7-diazabicyclo[3.3.0]octane

1,2-Dimethyl-3-oxa-2,7-diazabicyclo[3.3.0]octane

Cat. No. B8387808
M. Wt: 142.20 g/mol
InChI Key: PAHBPVHIEWFSAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05416096

Procedure details

11.8 g (64mmol) of 7-acetyl-1,2-dimethyl-3-oxa-2,7-diazabicyclo[3.3.0]octane are heated under reflux with 12 g of NaOH in 36 ml of water overnight. The mixture is saturated with K2CO3 and extracted several times with CHCl3, the extract is dried over K2CO3 and concentrated and the residue is distilled.
Name
7-acetyl-1,2-dimethyl-3-oxa-2,7-diazabicyclo[3.3.0]octane
Quantity
11.8 g
Type
reactant
Reaction Step One
Name
Quantity
12 g
Type
reactant
Reaction Step Two
Name
Quantity
36 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([N:4]1[CH2:11][C:10]2([CH3:12])[CH:6]([CH2:7][O:8][N:9]2[CH3:13])[CH2:5]1)(=O)C.[OH-].[Na+].C([O-])([O-])=O.[K+].[K+]>O>[CH3:12][C:10]12[CH2:11][NH:4][CH2:5][CH:6]1[CH2:7][O:8][N:9]2[CH3:13] |f:1.2,3.4.5|

Inputs

Step One
Name
7-acetyl-1,2-dimethyl-3-oxa-2,7-diazabicyclo[3.3.0]octane
Quantity
11.8 g
Type
reactant
Smiles
C(C)(=O)N1CC2CON(C2(C1)C)C
Step Two
Name
Quantity
12 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
36 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted several times with CHCl3
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the extract is dried over K2CO3
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISTILLATION
Type
DISTILLATION
Details
the residue is distilled

Outcomes

Product

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.